4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
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Overview
Description
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is an organic compound with the molecular formula C9H7ClN2O It is a derivative of pyridine and pyrrole, featuring a chloro and a methyl group attached to the pyrrolo[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine with a formylating agent under controlled conditions. For instance, the compound can be synthesized by reacting 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine with Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the formyl group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
Reduction: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in cellular processes, leading to antimicrobial or anticancer activities. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to the presence of both a chloro and a formyl group on the pyrrolo[3,2-c]pyridine core. This structural feature imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Properties
IUPAC Name |
4-chloro-1-methylpyrrolo[3,2-c]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-4-6(5-13)8-7(12)2-3-11-9(8)10/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRPVCXXGYLMEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CN=C2Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541119 |
Source
|
Record name | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97989-41-8 |
Source
|
Record name | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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